2,3-Dichloroquinoxaline-6-carboxylic acid
CAS No.:
Cat. No.: VC13352411
Molecular Formula: C9H4Cl2N2O2
Molecular Weight: 243.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4Cl2N2O2 |
|---|---|
| Molecular Weight | 243.04 g/mol |
| IUPAC Name | 2,3-dichloroquinoxaline-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H4Cl2N2O2/c10-7-8(11)13-6-3-4(9(14)15)1-2-5(6)12-7/h1-3H,(H,14,15) |
| Standard InChI Key | ZGQQEHVULTVXQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=C(C(=N2)Cl)Cl |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄Cl₂N₂O₂ |
| Molecular Weight | 243.04 g/mol |
| IUPAC Name | 2,3-Dichloroquinoxaline-6-carboxylic acid |
| CAS Number | 17880-88-5 |
| SMILES | C1=CC2=C(C=C1C(=O)O)N=C(C(=N2)Cl)Cl |
Synthesis and Manufacturing
One-Pot Catalytic Synthesis
A breakthrough method, patented in 2018, enables the synthesis of 2,3-dichloroquinoxaline derivatives via a one-pot reaction under mild conditions . This approach employs silica gel or methanesulfonic acid as catalysts, eliminating the need for intermediate isolation.
Reaction Scheme
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Cyclization: o-Phenylenediamine reacts with oxalic acid in toluene at 110°C to form 2,3-dihydroxyquinoxaline.
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Chlorination: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are added to the same reactor, directly converting the intermediate into the dichlorinated product .
Table 2: Optimized One-Pot Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | Silica gel (200–300 mesh) or methanesulfonic acid |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 5 hours (cyclization) + 1 hour (chlorination) |
| Yield | 85–92% |
This method reduces costs, minimizes waste, and enhances reproducibility, making it suitable for industrial-scale production .
Chemical and Physical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves in aromatic hydrocarbons (e.g., toluene) and polar aprotic solvents (e.g., DMF). Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions due to the reactive chlorine substituents.
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Peaks at 3104 cm⁻¹ (C-H stretching), 1557 cm⁻¹ (C=N quinoxaline ring), and 1271 cm⁻¹ (C-Cl) .
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Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) signals at δ 7.76–8.06 ppm correspond to aromatic protons .
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Mass Spectrometry: ESI–MS shows a molecular ion peak at m/z 198.9 [M+H]⁺ .
Biological Activity and Applications
Medicinal Chemistry
While direct biological data for 2,3-dichloroquinoxaline-6-carboxylic acid is sparse, its derivatives demonstrate significant pharmacological potential:
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Antibacterial Activity: Derivatives exhibit moderate activity against Gram-positive bacteria, attributed to interactions with bacterial enzymes.
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Kinase Inhibition: Computational models predict inhibitory effects on kinases involved in cancer cell signaling.
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Anticancer Potential: Structural analogs interfere with DNA replication in tumor cells, though clinical validation is pending.
Materials Science
The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors and photovoltaic materials. Research explores its use in conductive polymers and light-emitting diodes (LEDs) .
Recent Advances and Future Directions
Green Chemistry Innovations
Recent efforts focus on solvent-free synthesis and biocatalytic methods to reduce environmental impact. For example, ionic liquids have been tested as recyclable reaction media for quinoxaline derivatives .
Drug Discovery
Ongoing studies explore hybrid molecules combining 2,3-dichloroquinoxaline scaffolds with bioactive moieties (e.g., sulfonamides) to enhance antimicrobial efficacy.
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